N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6S/c1-4-34-22-11-13-23(14-12-22)35(30,31)28(21-8-6-5-7-9-21)19-26(29)27-17-16-20-10-15-24(32-2)25(18-20)33-3/h5-15,18H,4,16-17,19H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIYRINKGWUPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxyphenylacetic acid with ethylamine to form N-(3,4-dimethoxyphenyl)ethylamine.
Sulfonation: The intermediate is then reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Acetylation: Finally, the sulfonamide derivative is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenyl)ethylamine: A precursor in the synthesis of the target compound.
4-Ethoxybenzenesulfonamide: Another sulfonamide derivative with similar structural features.
Uniqueness
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is unique due to its combined structural features, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
